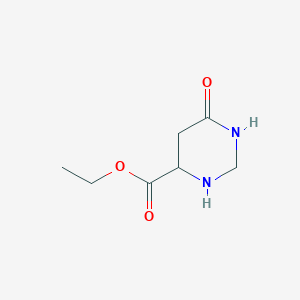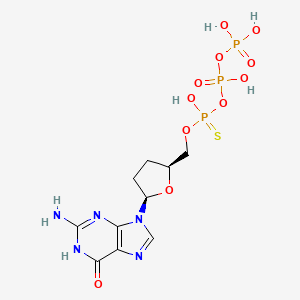
ddGTP|AS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP) is a modified nucleotide used primarily in DNA sequencing, particularly in the Sanger sequencing method. It is a chain-terminating nucleotide that lacks the 3’-hydroxyl group necessary for forming a phosphodiester bond, thus halting DNA synthesis when incorporated into a growing DNA strand .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ddGTP involves the chemical modification of guanosine triphosphate (GTP). The process typically includes the removal of the 2’ and 3’ hydroxyl groups from the ribose sugar of GTP. This can be achieved through a series of chemical reactions involving protective group strategies and selective deoxygenation .
Industrial Production Methods: Industrial production of ddGTP often employs enzymatic methods to ensure high yield and purity. Enzymes such as nucleoside diphosphate kinases can be used to phosphorylate dideoxyguanosine to form ddGTP. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions:
Substitution Reactions: ddGTP can undergo substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: ddGTP can be hydrolyzed to its monophosphate and diphosphate forms under acidic or enzymatic conditions.
Common Reagents and Conditions:
Enzymatic Reactions: Enzymes like DNA polymerases are commonly used in reactions involving ddGTP, especially in DNA sequencing.
Chemical Reagents: Protective groups and deoxygenating agents are used in the synthesis of ddGTP.
Major Products Formed:
科学研究应用
Chemistry:
DNA Sequencing: ddGTP is a crucial component in the Sanger sequencing method, which is widely used for DNA sequencing.
Biology:
Genetic Research: ddGTP is used in various genetic research applications to study gene sequences and mutations.
Medicine:
Diagnostic Tools: ddGTP is used in diagnostic tools for identifying genetic disorders and mutations.
Industry:
作用机制
The primary mechanism of action of ddGTP is its ability to terminate DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, the absence of the 3’-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide. This halts further elongation of the DNA strand, resulting in chain termination . This property is exploited in DNA sequencing to generate DNA fragments of varying lengths, which are then analyzed to determine the DNA sequence .
相似化合物的比较
- 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP)
- 2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP)
- 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)
Comparison:
- Structural Differences: All these compounds lack the 2’ and 3’ hydroxyl groups on the ribose sugar, making them chain terminators. they differ in their nitrogenous bases (adenine, cytosine, thymine, and guanine for ddATP, ddCTP, ddTTP, and ddGTP, respectively) .
- Unique Applications: While all these compounds are used in DNA sequencing, ddGTP is specifically used for terminating DNA synthesis at guanine residues, making it unique in its application .
属性
分子式 |
C10H16N5O11P3S |
|---|---|
分子量 |
507.25 g/mol |
IUPAC 名称 |
[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O11P3S/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+,29?/m0/s1 |
InChI 键 |
BWZOONOCZPJTJM-FBWOBCCMSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
规范 SMILES |
C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




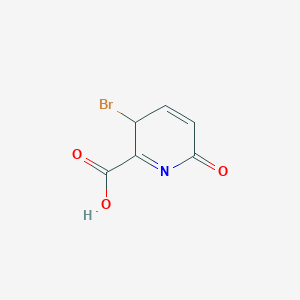

![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
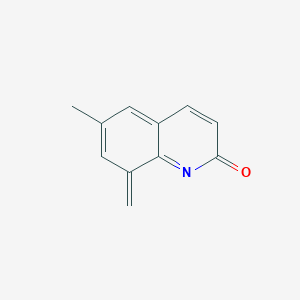
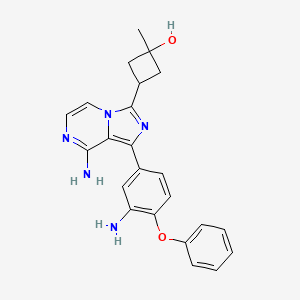

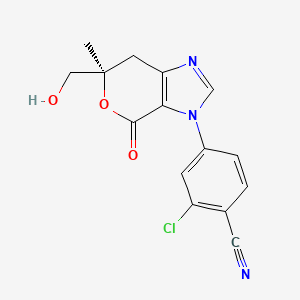
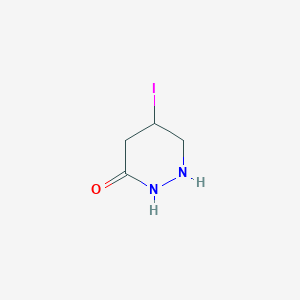
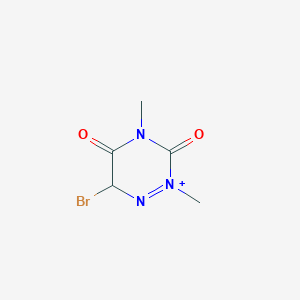
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
